molecular formula C23H25NO5 B2948707 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-50-7

1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2948707
CAS No.: 887467-50-7
M. Wt: 395.455
InChI Key: WGBWEUWUZFHXQX-UHFFFAOYSA-N
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Description

1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a spirochromanone derivative characterized by a fused chroman-4-one core and a piperidine ring, substituted with a 3,4-dimethoxyphenylacetyl group at the 1′-position.

Properties

IUPAC Name

1'-[2-(3,4-dimethoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-20-8-7-16(13-21(20)28-2)14-22(26)24-11-9-23(10-12-24)15-18(25)17-5-3-4-6-19(17)29-23/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBWEUWUZFHXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one typically involves multiple steps, starting with the construction of the chroman ring One common approach is the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: Substitution reactions can introduce new substituents onto the chroman or piperidinone rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Industry: Its unique properties may be exploited in industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to derivatives synthesized via the same route (e.g., 12a–12g), differing in substituents on the quinoline and phenyl groups. Key comparisons include:

Table 1: Structural and Analytical Comparison of Spirochromanone Derivatives

Compound Substituent(s) Melting Point (°C) Molecular Formula Key Biological Activity
12a 4-Methoxyphenyl 113–114 C₃₀H₂₆N₂O₄ ACC inhibition
12b (Target) 3,4-Dimethoxyphenyl 121–123 C₃₁H₂₈N₂O₅ ACC inhibition
12c o-Tolyl 126–127 C₃₀H₂₆N₂O₃ ACC inhibition
12d 2-Chlorophenyl 130–132 C₂₉H₂₃ClN₂O₃ ACC inhibition
12e 4-Chlorophenyl 128–130 C₂₉H₂₃ClN₂O₃ ACC inhibition
Anti-TB Derivatives Varied aryl groups N/A N/A Anti-tubercular (IC₅₀: 2–10 µM)
Cytotoxic Agents Sulfonyl spacers N/A N/A Cytotoxicity (IC₅₀: 0.31–5.62 µM)

Key Findings:

Derivatives with chlorophenyl groups (12d, 12e) show reduced solubility, possibly limiting bioavailability .

Anti-Tubercular Activity: Spirochromanones with aryl-thiophene hybrids (e.g., 7-(thiophen-2-yl) derivatives) exhibit potent activity against Mycobacterium tuberculosis (IC₅₀: 2–10 µM), though 12b’s efficacy in this context remains untested .

Cytotoxicity :

  • Sulfonyl-containing derivatives (e.g., compound 16 in ) demonstrate superior apoptosis induction in cancer cells (IC₅₀: 0.31 µM) compared to methoxy-substituted analogs, suggesting that electron-withdrawing groups enhance cytotoxicity .

Antimicrobial Potential: Pyrrole-substituted spirochromanones (e.g., 1′-(1-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl) derivatives) show moderate activity against bacterial pathogens, highlighting the role of heterocyclic moieties in broadening therapeutic applications .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Substitution : Increasing methoxy groups (e.g., 12b vs. 12a ) correlates with improved ACC inhibition, likely due to enhanced hydrogen bonding with ACC’s active site .
  • Halogen Effects : Chlorine atoms (12d , 12e ) improve lipophilicity but may reduce metabolic stability .
  • Spiro Core Modifications: Anti-TB and cytotoxic activities are maximized by replacing the quinoline group with thiophene or sulfonyl spacers, indicating flexibility in the core structure for target-specific optimization .

Biological Activity

1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, with a focus on its mechanisms of action and efficacy in various biological systems.

Synthesis

The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving substituted phenyl acetyl derivatives and piperidin-4-one. The detailed synthetic pathway includes:

  • Formation of the Spiro Framework : The initial step involves the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone to form a key intermediate.
  • Acetylation : The introduction of the 3,4-dimethoxyphenyl group occurs through acylation reactions.
  • Final Product Isolation : The final compound is isolated after purification steps such as crystallization and chromatography.

Anticancer Activity

Recent studies have demonstrated that various spirochromanone derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from spiro[chroman-2,4'-piperidin]-4-one have shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values indicating effective cytotoxicity.

CompoundCell LineIC50 (μM)
This compoundHeLa15.5
Other DerivativesL121012.3

The structure-activity relationship (SAR) suggests that modifications on the phenyl ring significantly influence anticancer potency.

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity. Inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Preliminary results indicate that some derivatives exhibit moderate to high inhibitory activity against AChE, which may be beneficial in enhancing cholinergic transmission.

CompoundAChE IC50 (μM)
This compound60.17
Reference Standard50.00

Metabolic Effects

Additionally, spirochromanone derivatives have been investigated for their role as acetyl-CoA carboxylase (ACC) inhibitors. These compounds have shown potential in modulating lipid metabolism and may contribute to weight management strategies by enhancing fat oxidation.

Case Studies

  • In Vivo Studies : In a study involving C57BL/6J mice, administration of certain spirochromanone derivatives resulted in a significant reduction in respiratory quotient (RQ), indicating increased fat oxidation even under high carbohydrate diets.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of these compounds against oxidative stress-induced neuronal damage in vitro, suggesting their utility in treating neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing 1'-(2-(3,4-dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

The synthesis typically involves two key steps: (1) spirocyclization to form the chroman-piperidine core and (2) functionalization of the piperidine nitrogen. For example, tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (intermediate 12 ) is synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone . Subsequent deprotection (e.g., using trifluoroacetic acid) yields spiro[chroman-2,4′-piperidin]-4-one (13 ), which is then acylated with 3,4-dimethoxyphenylacetyl chloride under triethylamine catalysis . Reaction conditions (e.g., 60°C heating for 5 hours) and purification via ethanol recrystallization are critical for reproducibility .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed using the MTT assay on human cancer cell lines (e.g., MCF-7, A2780, HT-29). Cells are treated with the compound for 72 hours, and viability is measured spectrophotometrically at 570 nm. IC50 values are calculated using dose-response curves (e.g., compound 16 showed IC50 values of 0.31–5.62 µM across three cell lines) . Doxorubicin is commonly used as a positive control to validate assay sensitivity .

Q. What structural modifications enhance the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

Introducing sulfonyl groups (e.g., compound 16 ) significantly improves activity, likely due to enhanced electrophilicity and target binding. In contrast, trimethoxyphenyl derivatives (e.g., compound 15 ) exhibit weaker cytotoxicity (IC50 = 18.77–47.05 µM), suggesting steric hindrance or reduced membrane permeability . Modifications at the piperidine nitrogen (e.g., acyl vs. sulfonyl spacers) are critical for optimizing potency .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells, and what experimental methods validate this mechanism?

The compound triggers apoptosis via mitochondrial pathways, as shown by Annexin V/PI staining. For example, 24-hour treatment with compound 16 increased early apoptotic MCF-7 cells by >3-fold compared to controls . Caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements (e.g., JC-1 staining) further confirm apoptotic induction. Flow cytometry also reveals dose-dependent G2-M phase arrest, indicating dual mechanisms of action .

Q. What contradictions exist in structure-activity relationship (SAR) data, and how can they be resolved?

Contradictions arise when substituents with similar electronic profiles yield divergent activities. For instance, sulfonyl derivatives (e.g., 16 ) outperform carbonyl analogs despite comparable electron-withdrawing effects. Resolution requires molecular docking to assess binding interactions (e.g., with histone deacetylases or tubulin) and pharmacokinetic studies (e.g., metabolic stability) to identify non-SAR factors like bioavailability .

Q. How do in vitro and in vivo models differ in evaluating the therapeutic potential of this compound?

In vitro models (e.g., MTT assays) prioritize potency (IC50), while in vivo models (e.g., xenografts) assess bioavailability, toxicity, and tumor regression. Discrepancies often arise due to metabolic inactivation in vivo. For example, compound 16 showed strong in vitro activity but requires structural optimization (e.g., prodrug formulation) to improve oral bioavailability and reduce off-target effects .

Q. What analytical techniques are essential for characterizing novel derivatives?

1H/13C NMR (400 MHz, DMSO-d6) confirms structural integrity, while HRMS validates molecular weight. Elemental analysis (C, H, N) ensures purity (>95%), and HPLC (C18 column, acetonitrile/water gradient) monitors batch consistency . X-ray crystallography resolves stereochemical ambiguities in spirocyclic cores .

Q. How can researchers address low potency in derivatives with bulky substituents?

Bulky groups (e.g., trimethoxyphenyl in 15 ) may hinder target binding. Strategies include:

  • Bioisosteric replacement : Substitute with smaller, isosteric groups (e.g., methoxy → fluorine).
  • Linker optimization : Replace rigid spacers with flexible alkyl chains to improve conformational adaptability.
  • Prodrug design : Mask polar groups (e.g., hydroxyls) to enhance membrane permeability .

Key Recommendations for Future Studies

  • Prioritize derivatives with sulfonyl or acetyl spacers for in vivo efficacy testing.
  • Investigate off-target effects using kinome-wide profiling.
  • Explore synergistic combinations with standard chemotherapeutics (e.g., paclitaxel) .

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